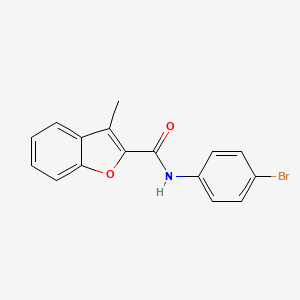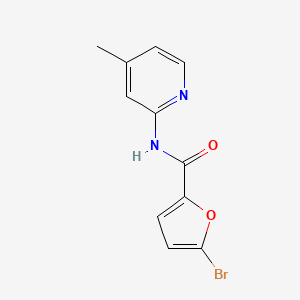![molecular formula C13H19NO2 B5705626 1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5705626.png)
1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine
Vue d'ensemble
Description
1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmacology. This compound is a pyrrolidine derivative that is known to possess various biochemical and physiological effects.
Applications De Recherche Scientifique
Antibacterial Activity
1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine derivatives have been synthesized and evaluated for their antibacterial properties. Compounds with this structure, particularly those with modifications on the pyrrolidine ring, show potent antibacterial activity against both Gram-positive and Gram-negative bacteria (Kim et al., 2006), (Ahn et al., 2006).
Organometallic Chemistry
In the field of organometallic chemistry, 1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine derivatives have been utilized to form complexes with palladium and mercury. These complexes, characterized by their distinct NMR spectra and crystal structures, demonstrate the strong ligating ability of the pyrrolidine ring (Singh et al., 2003).
Synthesis of Tetrahydropyridines
This chemical has been used in the synthesis of highly functionalized tetrahydropyridines. Such syntheses demonstrate complete regioselectivity and excellent yields, contributing to advancements in organic chemistry and pharmaceutical synthesis (Zhu et al., 2003).
Ultrasound-Promoted Synthesis
1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine derivatives have been synthesized using ultrasound in aqueous media, highlighting an environmentally sustainable approach. This technique offers shorter reaction times and uses water as an eco-friendly solvent, marking an important step in green chemistry (Franco et al., 2012).
Corrosion Inhibition
Derivatives of 1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine have been investigated as corrosion inhibitors for steel in acidic environments. These studies demonstrate the potential of these compounds in industrial applications for protecting metal surfaces (Bouklah et al., 2006).
Quantum Chemical Investigation
Quantum chemical investigations have been conducted on substituted pyrrolidinones, including 1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine derivatives. These studies provide insight into the electronic properties and molecular densities of these compounds, which is crucial for understanding their reactivity and interactions in various applications (Bouklah et al., 2012).
Propriétés
IUPAC Name |
1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-5-4-6-13(11-12)16-10-9-14-7-2-3-8-14/h4-6,11H,2-3,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSPTZHCSJVXHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Methoxyphenoxy)ethyl]pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5705555.png)


![5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5705575.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5705579.png)
![N-(5-methyl-3-isoxazolyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B5705593.png)
![N-(2,6-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5705601.png)
![methyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5705603.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5705611.png)
![2-(2-fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5705624.png)


